5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(23(21,22)13-7-3-2-4-8-13)17(20-12)14-9-5-6-10-15(14)18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPUUVUWBZGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-(2-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with benzenesulfonyl chloride and ammonium acetate to yield the desired pyrimidine compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine are best understood through comparison with analogs. Below is a systematic analysis:
Substituent Effects on Pyrimidine Core
- In contrast, pyrimidines with hydrogen or chlorine at position 2 (e.g., 4-chloro-2-H-pyrimidines) exhibit lower metabolic stability due to increased susceptibility to oxidation .
Position 4 (R2):
The 2-chlorophenyl group provides stronger π-π stacking interactions with aromatic residues in biological targets compared to unsubstituted phenyl or 4-chlorophenyl analogs. For example, 4-(4-chlorophenyl) derivatives show reduced anticancer potency in vitro, likely due to suboptimal spatial alignment with kinase active sites .Position 5 (R3): The benzenesulfonyl group distinguishes this compound from sulfonamide or styryl-oxadiazole derivatives. Sulfonamides (e.g., (E)-2,4-dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide) exhibit higher solubility but lower membrane permeability than sulfonyl-containing analogs .
Biological Activity
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a benzenesulfonyl group and a chlorophenyl moiety. The synthesis of related pyrimidine derivatives has been explored extensively, indicating various methods for obtaining compounds with similar structures, often involving the reaction of substituted anilines with sulfonyl chlorides under basic conditions.
Anticancer Activity
Several studies have demonstrated that compounds related to this compound exhibit notable anticancer properties.
- Mechanism of Action : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in various cancers. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
- Case Study : One study reported that a derivative of this compound displayed an IC50 value of 0.088 µM against MCF-7 breast cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin (IC50 = 0.072 µM) .
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives, including this compound, have been widely studied:
- Activity Against Resistant Strains : Compounds related to this structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against MRSA .
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for treating chronic infections. Some derivatives demonstrated significant antibiofilm activity alongside low cytotoxicity towards human cells.
Antifungal Activity
Research has also indicated that compounds similar to this compound possess antifungal properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
